TG101209

Overview

Description

TG101209 is an orally bioavailable, ATP-competitive small molecule inhibitor selectively targeting JAK2 kinase. It exhibits potent activity against JAK2 with an IC50 of 6 nM, demonstrating >28-fold selectivity over JAK3 (IC50 = 169 nM) . Beyond JAK2, this compound inhibits Flt3 (IC50 = 25 nM), RET (IC50 = 17 nM), and BRD4 (IC50 = 130–290 nM), making it a multi-kinase inhibitor . Preclinical studies highlight its efficacy in suppressing JAK2V617F and MPLW515L/K mutations, inducing apoptosis, and sensitizing cancer cells to chemotherapy and radiotherapy .

Preparation Methods

The synthesis of TG101209 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of 5-methylpyrimidine-2,4-diamine, which is then modified through various chemical reactions to introduce functional groups such as p-(4-methylpiperazin-1-yl)phenyl and m-(tert-butylsulfamoyl)phenyl . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

TG101209 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

In Vitro Studies

-

Multiple Myeloma :

- TG101209 has shown significant cytotoxic effects against multiple myeloma cell lines. In studies, it induced apoptosis and inhibited cell cycle progression, demonstrating a dose-dependent relationship in its efficacy. The combination of this compound with phosphoinositide 3-kinase (PI3K) inhibitors resulted in synergistic effects, enhancing cytotoxicity against myeloma cells .

- Burkitt Lymphoma :

-

Lung Cancer :

- This compound has been shown to sensitize lung cancer cells to radiation therapy. In clonogenic assays, it increased the sensitivity of HCC2429 and H460 lung cancer cells to radiation, suggesting that lower doses of radiation could achieve similar anti-tumor effects when combined with this compound .

- Chronic Myeloid Leukemia :

In Vivo Studies

- Animal Models :

- Combination Therapies :

Data Tables

| Cancer Type | Mechanism | Efficacy Observed | Combination Potential |

|---|---|---|---|

| Multiple Myeloma | JAK2 inhibition leading to apoptosis | Significant cytotoxicity observed | Synergistic with PI3K inhibitors |

| Burkitt Lymphoma | Induction of apoptosis and differentiation | Effective growth inhibition | Synergistic with doxorubicin |

| Lung Cancer | Radiosensitization | Increased sensitivity to radiation | Effective when combined with radiation |

| Chronic Myeloid Leukemia | Targeting BCR-ABL resistant cells | Reduced cell viability | Bone-targeted formulations enhance efficacy |

Case Studies

-

Multiple Myeloma Case Study :

A study involving multiple myeloma patient-derived cells showed that this compound could induce apoptosis in 80% of tested samples, highlighting its potential as a therapeutic agent against resistant myeloma cases . -

Burkitt Lymphoma Case Study :

In a preclinical model using Burkitt lymphoma cells, treatment with this compound led to a significant decrease in tumor volume and improved survival rates compared to control groups .

Mechanism of Action

TG101209 exerts its effects by selectively inhibiting JAK2, a tyrosine kinase involved in the JAK-STAT signaling pathway. This inhibition prevents the phosphorylation and activation of downstream signaling molecules such as STAT3 and STAT5, leading to reduced cell proliferation and increased apoptosis . The compound also affects other signaling pathways, including the crosstalk between apoptosis and autophagy .

Comparison with Similar Compounds

TG101348

- Selectivity & Potency : Structurally analogous to TG101209, TG101348 shows comparable JAK2 inhibition (IC50 ~6 nM) but improved pharmacokinetics, enabling sustained target suppression .

- Clinical Relevance : Demonstrated efficacy in myeloproliferative neoplasms (MPNs) but associated with dose-limiting toxicity (e.g., gastrointestinal effects), limiting clinical advancement .

Ruxolitinib (INCB018424)

- Selectivity & Potency : A JAK1/2 inhibitor with IC50 values of 3.3 nM (JAK1) and 2.8 nM (JAK2). Approved for myelofibrosis and polycythemia vera .

- Resistance : JAK2V617F-driven cells develop resistance to ruxolitinib, whereas this compound retains activity in ruxolitinib-resistant models .

- Combination Therapy : Ruxolitinib synergizes with Bcl-2 inhibitors, while this compound enhances chemoradiotherapy efficacy .

MA2-014 (Dual JAK2/BET Inhibitor)

- Mechanism : Combines JAK2 inhibition (IC50 ~10 nM) with BET bromodomain targeting (IC50 ~30 nM), addressing resistance mechanisms in MPNs .

- Advantage : Exhibits 10-fold greater anti-BRD activity than this compound and overcomes resistance in long-term cultures .

- Clinical Potential: Preclinical data suggest superiority over this compound and ruxolitinib in suppressing JAK2V617F signaling .

Pacritinib (SB1518)

- Selectivity : Inhibits JAK2 (IC50 = 23 nM) and FLT3 (IC50 = 22 nM), with minimal JAK3 activity .

- Clinical Use: Approved for myelofibrosis with severe thrombocytopenia.

- Toxicity Profile : Lower risk of myelosuppression compared to this compound .

NS-018

- Selectivity : Preferentially inhibits JAK2V617F mutants (IC50 = 1.1 nM) over wild-type JAK2 (IC50 = 3.3 nM) .

- Advantage : Improved selectivity reduces off-target effects, a limitation observed in this compound’s BRD4 inhibition .

Key Research Findings

In Vitro and In Vivo Efficacy

Mutation-Specific Activity

- JAK2V617F : this compound inhibits colony growth in primary MPN cells (IC50 = 300–600 nM), preferentially suppressing mutant clones .

- MPLW515L/K : this compound shows higher efficacy against MPLW515K (IC50 = 220 nM) than MPLW515L .

Differentiation and Apoptosis

This compound uniquely induces differentiation in Burkitt lymphoma (BL) cells via c-MYB downregulation, enhancing CD38/CD138 expression . This effect is absent in ruxolitinib and pacritinib .

Biological Activity

TG101209 is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway, which plays a crucial role in various hematological malignancies, including myeloproliferative neoplasms and lymphomas. This compound has garnered significant attention due to its potential therapeutic efficacy against cancers characterized by aberrant JAK2 activation, such as Burkitt lymphoma (BL) and chronic myeloid leukemia (CML). This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and clinical implications.

This compound exerts its effects primarily through the inhibition of JAK2 kinase activity. The compound demonstrates high specificity for JAK2, with an IC50 of approximately 6 nM, while showing less potency against other kinases such as FLT3 and RET (IC50 values of 25 nM and 17 nM respectively) . The inhibition of JAK2 leads to the downregulation of downstream signaling pathways, particularly the STAT3 pathway, which is often constitutively activated in various malignancies.

Key Pathways Affected

- JAK2/STAT3 Pathway : this compound inhibits the phosphorylation of JAK2 and STAT3, resulting in reduced transcriptional activity associated with cell survival and proliferation.

- Cell Cycle Regulation : The compound induces cell cycle arrest in the G2/M phase, as evidenced by decreased S phase cell ratios in treated BL cells .

- Apoptosis Induction : this compound promotes apoptosis through a mitochondrial-mediated caspase-dependent pathway. This is characterized by cytochrome c release from mitochondria to the cytoplasm and activation of caspases .

Burkitt Lymphoma

In vitro studies have demonstrated that this compound significantly inhibits the growth of both EBV-positive and EBV-negative Burkitt lymphoma cell lines. Key findings include:

- Cell Growth Inhibition : this compound effectively inhibited BL cell growth and induced apoptosis in a dose-dependent manner .

- Synergistic Effects : The compound displayed synergistic effects when used in combination with doxorubicin, enhancing overall treatment efficacy .

Table 1: Effects of this compound on Burkitt Lymphoma Cells

| Parameter | Result |

|---|---|

| IC50 for Raji Cells | ~6 μM |

| Apoptosis Induction | Increased cleaved caspase-3 levels |

| Cell Cycle Arrest | G2/M phase accumulation |

| Synergy with Doxorubicin | Enhanced anti-tumor activity |

Chronic Myeloid Leukemia

This compound has also shown promise in treating CML, particularly in cells resistant to BCR-ABL targeted therapies. Notable findings include:

- Effective Concentration : A bone-targeted formulation achieved sustained concentrations above 17.5 μmol/L necessary for effective CML cell killing .

- Therapeutic Efficacy : In murine models, this compound treatment resulted in significant inhibition of leukemia cell growth and prolonged survival .

Table 2: Efficacy of this compound in CML Models

| Model Type | Treatment Dose | Outcome |

|---|---|---|

| Murine CML Model | 40 mg/kg | Extended survival |

| Resistance to BCR-ABL | Targeted this compound | Significant growth inhibition |

Clinical Implications and Case Studies

Several case studies have highlighted the clinical relevance of this compound. In one study involving patients with myeloproliferative disorders harboring JAK2 mutations, this compound was found to induce apoptosis in primary hematopoietic progenitor cells .

Case Study Highlights

- Patient Response : In a cohort of ten patients with JAK2V617F mutations, eight demonstrated significant apoptosis following this compound treatment.

- Combination Therapies : Studies suggest that combining this compound with other agents like panobinostat may enhance therapeutic outcomes in resistant cases .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of TG101209, and how do they influence experimental design in hematological malignancies?

this compound is a selective ATP-competitive inhibitor targeting JAK2 (IC50 = 6 nM), FLT3 (IC50 = 25 nM), and RET (IC50 = 17 nM), with minimal activity against JAK3 (IC50 = 169 nM) . In hematological models (e.g., Ba/F3 cells expressing JAK2V617F or MPLW515L mutations), its inhibition of JAK2-STAT5/STAT3 phosphorylation drives apoptosis and cell cycle arrest. Researchers should prioritize assays like phospho-STAT5/STAT3 Western blotting and Annexin V staining to validate target engagement and downstream effects .

Q. What in vitro and in vivo models are most appropriate for studying this compound’s efficacy in myeloproliferative disorders?

Key models include:

- In vitro : Ba/F3 cells expressing JAK2V617F (IC50 ≈ 200 nM) or MPLW515L mutations, where this compound reduces STAT5 phosphorylation and Bcl-xL expression .

- In vivo : SCID mice injected with Ba/F3-V617F-GFP cells, treated orally at 100 mg/kg. Survival metrics and tumor burden (via GFP fluorescence) are critical endpoints .

Q. How does this compound enhance radiation sensitivity in solid tumors, and what experimental parameters optimize this effect?

In NSCLC models (HCC2429 and H460 cells), this compound (1 μM) radiosensitizes via STAT3 inhibition, increasing apoptosis (Annexin V assays) and reducing survivin expression. Dose-response clonogenic assays (0–6 Gy radiation) reveal a dose-enhancement ratio (DER) of 1.34 for HCC2429 vs. 1.09 for H460, suggesting cell line-specific efficacy. Researchers should standardize radiation doses and include DER calculations in protocols .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cell lines be reconciled, and what statistical approaches address variability?

Discrepancies in DER values (e.g., HCC2429 vs. H460) may stem from differential baseline STAT3 activation or genetic heterogeneity. Researchers should:

- Perform RNA-seq or phosphoproteomics to identify resistance markers.

- Use multivariate regression to correlate IC50 values with genetic profiles .

- Validate findings in patient-derived xenografts (PDXs) to account for tumor microenvironment effects .

Q. What are the mechanistic synergies between this compound and chemotherapeutic agents in combinatorial regimens?

Co-treatment with panobinostat (a histone deacetylase inhibitor) enhances this compound’s apoptosis induction in JAK2V617F+ cells by downregulating JAK2 and STAT5. Synergy assays (e.g., Chou-Talalay combination index) are recommended to quantify interactions, with dose titrations to minimize off-target effects (e.g., FLT3 inhibition) .

Q. How does this compound’s pharmacokinetic profile influence dosing schedules in preclinical models, and what biomarkers predict response?

In SCID mice, 100 mg/kg oral dosing achieves sustained JAK2 inhibition, but higher doses (500 mg/kg) may induce toxicity. Key considerations:

- Monitor plasma concentrations via LC-MS/MS to ensure target coverage.

- Track phospho-STAT5 suppression in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic biomarker .

Q. Methodological Considerations

Q. What protocols optimize this compound solubility and stability for long-term in vitro studies?

- Solubility : Dissolve in DMSO (10 mM stock), then dilute in culture media (final DMSO ≤ 0.1%).

- Stability : Aliquot and store at −80°C for ≤6 months; avoid freeze-thaw cycles. For in vivo use, prepare fresh suspensions in 0.5% methylcellulose .

Q. How should researchers address off-target effects of this compound in kinase profiling studies?

Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target kinases (e.g., FLT3, RET). Counteract nonspecific effects via:

- CRISPR knockout of secondary targets (e.g., FLT3 in JAK2V617F models).

- Parallel experiments with selective JAK2 inhibitors (e.g., ruxolitinib) as controls .

Q. Data Interpretation and Validation

Q. What criteria validate this compound’s specificity in JAK2-dependent signaling pathways?

- Genetic validation : siRNA-mediated JAK2 knockdown should phenocopy this compound effects (e.g., STAT5 suppression).

- Rescue experiments : Overexpress constitutively active STAT5 to reverse this compound-induced apoptosis .

Q. How can researchers differentiate between on-target JAK2 inhibition and secondary cytokine signaling effects in vivo?

- Measure plasma cytokine levels (e.g., IL-6, IFN-γ) via Luminex assays.

- Compare outcomes in JAK2 wild-type vs. knockout models to isolate pathway-specific effects .

Q. Tables of Key Experimental Parameters

Properties

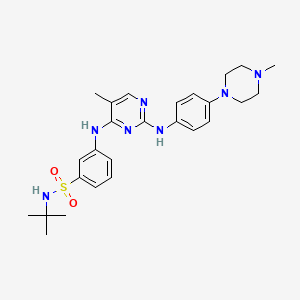

IUPAC Name |

N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDOKQYTTYUYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587364 | |

| Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936091-14-4 | |

| Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.